Increased Lipophilicity (XLogP3) Relative to Non-Brominated Analog Enables Superior Passive Membrane Permeability Predictions
The introduction of bromine at the 3-position of the thiophene ring increases the computed XLogP3 from 1.3 for the non-brominated 3-(thiophen-2-yl)propan-1-amine to 2.0 for the target compound, representing a ΔXLogP3 of +0.7 [1][2]. This shift moves the compound closer to the CNS drug-like optimal logP range of 2–4, while maintaining a favorable TPSA of 54.3 Ų (below the 90 Ų threshold for blood-brain barrier penetration) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-(Thiophen-2-yl)propan-1-amine (CAS 6007-90-5): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.7 (54% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS receptors, this lipophilicity shift can significantly impact compound prioritization in hit-to-lead campaigns where logP optimization is a key decision criterion.
- [1] PubChem Compound Summary CID 61728679, 3-(3-Bromothiophen-2-yl)propan-1-amine. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1000532-22-8 (accessed April 2026). View Source
- [2] PubChem Compound Summary for 3-(Thiophen-2-yl)propan-1-amine, CAS 6007-90-5. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6007-90-5 (accessed April 2026). View Source
